Cas no 104169-10-0 (Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI))

Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) structure
104169-10-0 structure
Product name:Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
CAS No:104169-10-0
MF:C16H15NS
MW:253.362
CID:126049
PubChem ID:13566458

Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzothiazole,2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
    • Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (E)- (9CI)
    • 3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole
    • 3-METHYL-2-[(E)-2-PHENYLETHENYL]-2H-1,3-BENZOTHIAZOLE
    • 104169-10-0
    • Inchi: InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11+
    • InChI Key: NVYGHKKDZBBWMV-VAWYXSNFSA-N
    • SMILES: C1=CC=C(/C=C/C2SC3=CC=CC=C3N2C)C=C1

Computed Properties

  • Exact Mass: 253.09265
  • Monoisotopic Mass: 253.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.5Ų
  • XLogP3: 4.6

Experimental Properties

  • PSA: 3.24

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